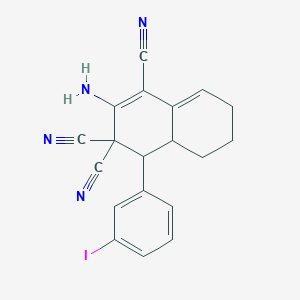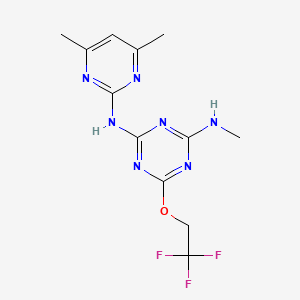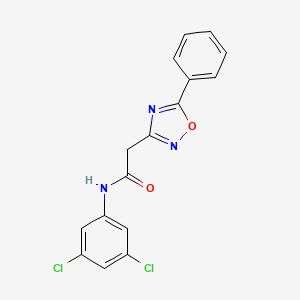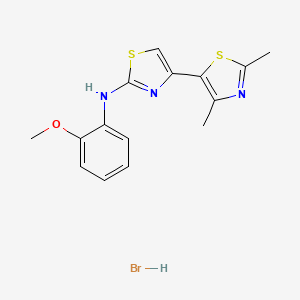
4-(2,5-dioxo-1-pyrrolidinyl)-N-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)-N-isopropylbenzenesulfonamide, commonly known as DIAS, is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor progression and metastasis. DIAS has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
DIAS inhibits CA IX by binding to its active site and preventing the conversion of CO2 to bicarbonate. This leads to a decrease in pH and an increase in acidity, which in turn inhibits tumor cell growth and promotes apoptosis.
Biochemical and Physiological Effects:
DIAS has been shown to have a selective inhibitory effect on CA IX, with minimal inhibition of other carbonic anhydrase isoforms. This selectivity is important for reducing the potential for side effects. DIAS has also been shown to reduce tumor hypoxia and improve the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIAS has several advantages for use in lab experiments, including its selectivity for CA IX, its ability to reduce tumor hypoxia, and its potential to improve the efficacy of other anticancer therapies. However, DIAS also has limitations, including its potential for toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on DIAS, including its potential as a therapeutic agent for various types of cancer, its use in combination with other anticancer therapies, and its potential for imaging and diagnostic applications. Further research is also needed to optimize its dosage and administration, as well as to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
DIAS can be synthesized through a multistep process involving the reaction of N-isopropylbenzenesulfonamide with phosgene, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
DIAS has been studied for its potential as an anticancer agent, particularly in the treatment of hypoxic tumors. Hypoxia is a common characteristic of solid tumors and is associated with poor prognosis and resistance to therapy. CA IX is overexpressed in hypoxic tumors and plays a crucial role in regulating the tumor microenvironment. Inhibition of CA IX by DIAS has been shown to reduce tumor growth, metastasis, and angiogenesis in preclinical studies.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)11-5-3-10(4-6-11)15-12(16)7-8-13(15)17/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRUTYLKUMFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5213064.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5213066.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)


![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)
![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
